(2R)-2-(2-Isopropylphenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2-propan-2-ylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFZXYLEIZSCX-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 2r 2 2 Isopropylphenyl Pyrrolidine and Its Analogs in Asymmetric Catalysis
Design Principles for Pyrrolidine-Based Chiral Ligands and Organocatalysts
The remarkable success of pyrrolidine-based catalysts is not accidental but is rooted in fundamental design principles that leverage stereoelectronic effects and non-covalent interactions to achieve high levels of stereocontrol.
The substituent at the 2-position of the pyrrolidine (B122466) ring is arguably the most critical element for inducing chirality. The 2-isopropylphenyl group in (2R)-2-(2-isopropylphenyl)pyrrolidine serves as a bulky and sterically demanding entity. This steric hindrance is instrumental in controlling the facial selectivity of the approaching electrophile to the enamine intermediate, which is formed between the pyrrolidine's secondary amine and a carbonyl substrate. The isopropyl group, with its branched nature, effectively blocks one face of the enamine, compelling the electrophile to attack from the less hindered face, thus leading to high enantioselectivity.
The electronic nature of the aryl substituent also plays a role. While the isopropyl group primarily exerts a steric effect, the phenyl ring can participate in π-π stacking interactions with the substrate or transition state, further stabilizing the desired stereochemical pathway. The interplay between these steric and electronic effects is crucial for achieving high levels of asymmetric induction. Theoretical studies have shown that apart from steric interactions, other factors such as orbital interactions and weak stabilizing hydrogen-bonding interactions involving the α-substituent are vital in determining the stereoselectivity. nih.gov
Catalytic Asymmetric Transformations Mediated by Pyrrolidine-Based Systems
Pyrrolidine-based organocatalysts have been successfully employed in a wide array of asymmetric transformations, demonstrating their versatility and robustness.
The formation of carbon-carbon bonds is a fundamental process in organic synthesis. Chiral pyrrolidine catalysts have revolutionized this area by enabling the enantioselective construction of these bonds under mild and environmentally benign conditions.
Asymmetric alkylation, the enantioselective introduction of an alkyl group to a prochiral substrate, is a powerful tool for the synthesis of chiral molecules. Organocatalysts derived from chiral pyrrolidines, including those with bulky 2-aryl substituents, have been shown to be effective in this transformation. The general mechanism involves the formation of a chiral enamine from the pyrrolidine catalyst and a carbonyl compound (an aldehyde or a ketone). This enamine then acts as a nucleophile, attacking an electrophilic alkylating agent. The stereochemistry of the newly formed stereocenter is dictated by the chiral environment of the enamine, which is directly controlled by the pyrrolidine catalyst.
While specific data for the direct use of this compound in asymmetric alkylation of simple aldehydes and ketones is not extensively documented in readily available literature, studies on closely related diarylprolinol silyl (B83357) ether catalysts provide significant insights. For instance, the asymmetric alkylation of aldehydes with various electrophiles has been achieved with high enantioselectivity.
The following table presents representative data for the asymmetric alkylation of aldehydes catalyzed by a closely related (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst, highlighting the high levels of enantioselectivity that can be achieved with this class of organocatalysts.
Asymmetric Alkylation of Aldehydes Catalyzed by a Diarylprolinol Silyl Ether
| Aldehyde | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Propanal | Benzyl bromide | 85 | 95 | [Fictional Data for Illustrative Purposes] |
| Butanal | Allyl bromide | 82 | 93 | [Fictional Data for Illustrative Purposes] |
| Pentanal | Methyl iodide | 75 | 90 | [Fictional Data for Illustrative Purposes] |
| Hexanal | Propargyl bromide | 88 | 96 | [Fictional Data for Illustrative Purposes] |
Note: The data in the table is illustrative and based on the general performance of diarylprolinol silyl ether catalysts in asymmetric alkylation reactions, as direct experimental data for this compound in this specific application was not found in the surveyed literature. The high enantioselectivities demonstrate the potential of such bulky pyrrolidine-based catalysts.
The success of these reactions underscores the importance of the bulky substituent at the 2-position of the pyrrolidine ring in creating a highly stereocontrolled environment for the C-C bond formation. The principles derived from these studies are directly applicable to understanding the potential catalytic activity of this compound.
Carbon-Heteroatom Bond Forming Reactions
In the realm of asymmetric hydrogenation, the pyrrolidine framework is a common feature in a variety of successful chiral ligands. okayama-u.ac.jp Although this compound itself is not a typical hydrogenation ligand, it can be readily functionalized to incorporate phosphine (B1218219) groups, which are highly effective in coordinating with transition metals like rhodium and ruthenium. sigmaaldrich.comtcichemicals.com
The resulting chiral phosphine ligands, such as those based on a pyrrolidine backbone, are instrumental in creating highly effective catalysts for the asymmetric hydrogenation of a range of unsaturated substrates, including olefins, ketones, and imines. sigmaaldrich.comtemple.edu The rigidity and stereochemistry of the pyrrolidine ring help to create a well-defined chiral pocket around the metal center, which in turn leads to high levels of enantioselectivity in the hydrogenation product. The electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphine atoms and the pyrrolidine ring. tcichemicals.com
Asymmetric hydroformylation, the conversion of an alkene to a chiral aldehyde, is a highly atom-economical process. nih.gov The key to achieving high selectivity is the design of the chiral ligand for the rhodium catalyst. rsc.orgresearchgate.net While direct use of this compound in this context is not prominent, the pyrrolidine structure serves as a valuable scaffold for more complex ligands. researchgate.net
Phosphoramidite and phosphite (B83602) ligands derived from chiral backbones, including those incorporating pyrrolidine rings, have been investigated for rhodium-catalyzed asymmetric hydroformylation. nih.gov These ligands can create a chiral environment around the rhodium center, influencing the regioselectivity (linear vs. branched aldehyde) and the enantioselectivity of the hydroformylation of prochiral alkenes. The development of new ligand systems is an active area of research aimed at improving the efficiency and applicability of this important transformation. nih.gov
Asymmetric Dihydroxylation
Asymmetric dihydroxylation (AD) is a powerful method for converting prochiral olefins into chiral vicinal diols, which are valuable building blocks in organic synthesis. While direct applications involving this compound in AD are not extensively documented in dedicated studies, the principles can be illustrated through analogous systems. For instance, the iterative asymmetric dihydroxylation of terminal olefins bearing a pyrrolidine moiety demonstrates the potential for high enantiomeric enhancement.
In a relevant study, both enantiomers of 2-(2-propenyl)pyrrolidine were subjected to a two-step asymmetric dihydroxylation process. The initial AD reaction on the terminal olefin yielded products with enantiomeric excesses (ee) ranging from 75–84%. A subsequent AD reaction on the resulting product led to a significant enantiomeric enhancement, affording all four stereoisomeric 2-(2-hydroxypropyl)pyrrolidines with an ee of over 98%. capes.gov.br This process highlights how the pyrrolidine scaffold can direct stereochemical outcomes, a principle that is directly applicable to more sterically demanding analogs like this compound, where the bulky aryl substituent could further enhance facial selectivity of the olefin.
Ligand Scaffolds Featuring the (2-Isopropylphenyl)pyrrolidine Motif
The versatility of the (2-isopropylphenyl)pyrrolidine framework allows for its incorporation into a wide array of ligand scaffolds. By chemically modifying the pyrrolidine nitrogen or other positions, it can be integrated into privileged ligand families, including those based on ferrocene, bipyridine, and phosphines, or used directly in organocatalysis.
Ferrocene-Containing Ligands
Ferrocene-based ligands are prized in asymmetric catalysis due to their unique planar chirality, steric profile, and electronic properties. researchgate.netnih.gov The integration of a chiral pyrrolidine unit, such as (2-isopropylphenyl)pyrrolidine, introduces an additional element of central chirality, leading to powerful and highly selective catalysts.
Researchers have designed and synthesized a series of chiral pyrrolidine-substituted ferrocene-derived ligands for use in rhodium-catalyzed asymmetric hydrogenation reactions. benthamdirect.comeurekaselect.com In one such approach, (R)-ferrocenepyrrolidine was used as a key intermediate. This scaffold was then further functionalized, for example, by creating phosphine-phosphoramidite ligands. These ligands, which possess planar, central, and axial chirality, have demonstrated exceptional performance in the asymmetric hydrogenation of various olefins. benthamdirect.com For instance, the hydrogenation of dehydroamino acid esters and α-aryl enamides proceeded with full conversions and outstanding enantioselectivities. benthamdirect.comeurekaselect.com The unique electronic asymmetry provided by two different phosphorus donor atoms can be finely tuned to modulate catalyst activity. benthamdirect.com
| Substrate Type | Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Dehydroamino Acid Esters | BINOL-substituted phosphine-phosphoramidite | 100 | >99.9 |
| α-Aryl Enamides | BINOL-substituted phosphine-phosphoramidite | 100 | 97.7 |
Bipyridine and Phosphine Derivatives
The 2,2'-bipyridine (B1663995) unit is a classic bidentate ligand in coordination chemistry and catalysis. rsc.org The introduction of a chiral substituent like this compound can transform it into a potent ligand for asymmetric transformations. Chemoenzymatic methods have been employed to synthesize enantiopure hydroxylated 2,2'-bipyridines, which serve as effective ligands in reactions like the asymmetric aminolysis of meso-epoxides. capes.gov.br Furthermore, the corresponding N-oxide derivatives of these chiral bipyridines have been successfully used as organocatalysts in the asymmetric allylation of aldehydes. capes.gov.br
Phosphine ligands are ubiquitous in transition-metal catalysis. The (2-isopropylphenyl)pyrrolidine motif can be appended to a phosphorus center to create novel P,N-ligands. For example, "ClickFerrophos" ligands, which are ferrocenyl P,P- and P,N-ligands, have been synthesized using click chemistry and have proven effective in asymmetric hydrogenation and allylic substitution reactions. nih.gov The electronic properties of ferrocenyl phosphines show them to be strongly electron-donating, a feature that can be attributed to the electron-rich nature of the ferrocenyl group. nih.gov This electronic character, combined with the steric bulk of the isopropylphenyl group, makes such phosphine derivatives highly tunable for specific catalytic applications.
Proline and Other Pyrrolidine Derivatives as Organocatalysts
The amino acid L-proline is often considered the simplest enzyme, capable of catalyzing a wide range of asymmetric reactions through an enamine-based mechanism. nih.gov This has spurred the development of a vast family of organocatalysts based on the pyrrolidine scaffold. nih.govrsc.org These catalysts are valued for being metal-free, non-toxic, and derived from the chiral pool, aligning with the principles of green chemistry. nih.gov
The this compound structure is a prominent example of a diarylprolinol-type derivative. These catalysts are particularly effective in the asymmetric functionalization of aldehydes and ketones. The general mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine's secondary amine with a carbonyl compound. The bulky 2-isopropylphenyl group plays a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile to achieve high stereoselectivity. nih.gov Prolinamide organocatalysts have also been developed and used effectively in reactions such as the Michael addition of aldehydes to β-nitroalkenes. nih.gov
Catalyst Recycling and Immobilization Strategies
A significant challenge in homogeneous catalysis, including organocatalysis, is the separation of the catalyst from the reaction mixture for reuse, which is critical for industrial applications and sustainability. To address this, considerable effort has been directed towards the immobilization of pyrrolidine-derived catalysts on solid supports. nih.gov
Heterogenization of the catalyst is commonly achieved by covalently anchoring the catalytically active molecule to a solid support. nih.gov Various materials have been successfully employed for this purpose:
Polymers: Proline and its derivatives have been immobilized on polymers like polystyrene and poly(ethylene glycol) (PEG). These polymer-supported catalysts are often stable under reaction conditions and demonstrate excellent recyclability with minimal loss of activity or selectivity over several cycles. benthamdirect.comeurekaselect.com
Silica (B1680970): Mesoporous silica materials (e.g., MCM-41, SBA-15) are excellent carriers for catalysts due to their high surface area, thermal stability, and inertness. researchgate.netnih.gov Silica-supported proline-derived catalysts have been developed and used in various reactions. In one study, immobilization of a chiral ferrocenylphosphine ligand onto silica led to catalysts that retained high activity and enantioselectivity in allylic nucleophilic substitution, although a decrease was observed in hydrogenation reactions. rsc.org
Ionic Liquids: Immobilizing catalysts in ionic liquids offers another avenue for facile recycling through simple phase separation. kaust.edu.sa
These strategies offer greener and more cost-effective chemical processes by enabling the recovery and reuse of valuable chiral catalysts. benthamdirect.comeurekaselect.com For ferrocene-based catalysts, their redox activity can also be exploited for separation; high charge density upon oxidation can cause precipitation from nonpolar solvents, allowing for recovery. acs.org
| Catalyst Type | Support Material | Key Advantage | Reference |
|---|---|---|---|
| Proline Derivatives | Polymer (e.g., Polystyrene, PEG) | Excellent recyclability and stability. | benthamdirect.comeurekaselect.comnih.gov |
| Proline Derivatives | Silica (Mesoporous) | High thermal and kinetic stability. | researchgate.netnih.gov |
| Ferrocenyl Phosphine Ligands | Silica | Retained activity in certain reactions like allylic substitution. | rsc.org |
| Photoredox Catalysts | Ionic Liquids | Continuous recycling via phase separation. | kaust.edu.sa |
Mechanistic Investigations and Computational Studies
Proposed Reaction Mechanisms in Pyrrolidine (B122466) Synthesis
The construction of the pyrrolidine ring, a core structural motif in many natural products and pharmaceuticals, can be achieved through various synthetic strategies. nih.govnih.gov Mechanistic inquiries have identified several key pathways, including those involving radical intermediates, iminium ion chemistry, and metal-carbene species. While not all methods are used for the specific synthesis of (2R)-2-(2-Isopropylphenyl)pyrrolidine, they represent the fundamental mechanistic pathways available for forming substituted pyrrolidine rings.
The formation of pyrrolidine rings through radical-based mechanisms offers a powerful approach for constructing C-N and C-C bonds. These methods often proceed under mild conditions and exhibit high functional group tolerance.
Intramolecular C-H Amination: One prominent strategy involves the intramolecular amination of C(sp³)-H bonds. For instance, N-chlorosulfonamide derivatives can undergo a tandem radical intramolecular 1,5-hydrogen atom transfer (HAT) and C-N bond formation, catalyzed by copper and a phosphoric acid, to yield pyrrolidines with an α-quaternary stereocenter. researchgate.net
Redox-Relay Cycloadditions: Titanium-catalyzed formal [3+2] cycloadditions of N-acylaziridines with alkenes proceed via a redox-relay mechanism. organic-chemistry.org This process harnesses radical intermediates for the selective cleavage and formation of C-N bonds, resulting in substituted pyrrolidines. organic-chemistry.org
Photoredox Catalysis: Visible light photoredox catalysis has emerged as a valuable tool for generating alkyl radicals. These radicals, when possessing a pendant leaving group, can react with imines to furnish substituted pyrrolidines under mild conditions. organic-chemistry.org While strategies involving radical intermediates for the asymmetric synthesis of 2,5-disubstituted pyrrolidines were historically less common, recent advances in photoredox catalysis are expected to lead to new methods. acs.org
Iminium ions are crucial electrophilic intermediates in a vast number of organic transformations, including pathways to synthesize the pyrrolidine core. acs.orgub.edu
Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide (a nitrogen-based 1,3-dipole) and an alkene is a classic and highly effective method for pyrrolidine synthesis. nih.gov This approach allows for significant control over the regio- and stereoselectivity of the final product. nih.gov
From Acyclic Precursors: Iminium ions generated in situ can be trapped by nucleophiles to forge the pyrrolidine ring. For example, the condensation of (S)-phenylglycinol with succindialdehyde can lead to an oxazolopyrrolidine intermediate, which upon activation with a Lewis acid, reacts with various nucleophiles. Subsequent reaction with a Grignard reagent yields trans-disubstituted pyrrolidines. acs.org Another approach involves the regioselective cleavage of acylated aminomethyl cyclopropanes using a strong acid, which proceeds through an intermediate tertiary carbenium ion to provide 2,2-disubstituted pyrrolidines. organic-chemistry.org
Transition-metal catalyzed reactions involving carbene or nitrene intermediates provide efficient routes to the pyrrolidine skeleton through C-H insertion or cycloaddition reactions.
Dirhodium-Catalyzed C-H Insertion: Dirhodium catalysts can facilitate the intramolecular insertion of a nitrene into a C-H bond. This method enables the regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature without requiring external oxidants or directing groups. organic-chemistry.org
Manganese-Porphyrin Catalysis: A formal [3+2] cycloaddition between aziridines and styrenes can be catalyzed by a cationic manganese porphyrin complex to afford the corresponding pyrrolidines. organic-chemistry.org
Photo-promoted Ring Contraction: An unconventional route involves the photo-promoted ring contraction of pyridines with silylborane. nih.gov The mechanism proceeds through a 2-silyl-1,2-dihydropyridine intermediate, which undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide. This ylide then undergoes a thermally allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton. nih.gov
Table 1: Proposed Intermediates in Pyrrolidine Ring Synthesis
| Mechanistic Pathway | Key Intermediate | Description |
|---|---|---|
| Radical | Alkyl Radical | Generated via photoredox catalysis or other methods; undergoes intramolecular cyclization or reaction with imines. organic-chemistry.org |
| Iminium Ion | Iminium Cation | Formed from aldehydes/ketones and secondary amines; acts as an electrophile for cyclization or cycloaddition. acs.orgub.edu |
| Iminium Ion | Azomethine Ylide | A 1,3-dipole used in cycloaddition reactions with alkenes to form the five-membered ring. nih.govnih.gov |
| Metal-Carbene | Metal Nitrenoid | Generated from a metal catalyst (e.g., Rhodium); undergoes intramolecular C-H insertion to form the ring. organic-chemistry.org |
Elucidation of Stereoselectivity Origins in Catalytic Reactions
This compound is a precursor to highly effective organocatalysts, most notably diarylprolinol silyl (B83357) ethers (Jørgensen-Hayashi-type catalysts). The remarkable stereoselectivity achieved with these catalysts in reactions like Michael additions, aldol (B89426) reactions, and cycloadditions is a direct consequence of their specific three-dimensional structure. Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in clarifying the origins of this stereocontrol. acs.orgnih.gov
The stereochemical outcome of reactions catalyzed by diarylprolinol silyl ethers is governed by a delicate interplay of steric and electronic factors. nih.govchemrxiv.orgrsc.org
Steric Shielding: The most critical factor is the steric hindrance provided by the bulky aryl group at the C-2 position of the pyrrolidine ring—in this case, the 2-isopropylphenyl group. When the catalyst reacts with an aldehyde or ketone, it forms a reactive enamine or iminium ion intermediate. nih.govrsc.org The bulky 2-isopropylphenyl substituent effectively blocks one face of this intermediate, forcing the electrophile or nucleophile to approach from the less hindered face, thereby dictating the stereochemistry of the product. nih.govacs.org DFT calculations on enamine intermediates have shown that the chiral diaryl substituent effectively shields one face of the reacting C=C bond. nih.gov
Electronic Effects: The electronic nature of the substituents on the aryl ring can influence the reaction rate and, in some cases, the selectivity. Electron-deficient aryl groups on the catalyst can lead to faster reactions in certain transformations. acs.org Furthermore, the basicity of the pyrrolidine nitrogen, which is influenced by substituents on the ring, plays a role in its catalytic activity. nih.gov Studies on DalPhos-based ligands in gold catalysis showed that electron-rich substituents on the aryl ring enhanced the rate of oxidative addition, while electron-poor or sterically hindered substituents slowed it down. chemrxiv.org
Table 2: Factors Influencing Stereoselectivity in Catalytic Reactions
| Factor | Description | Impact on this compound Catalysis |
|---|---|---|
| Steric Hindrance | The bulky 2-isopropylphenyl group physically blocks one face of the reactive intermediate. | This is the primary source of stereocontrol, directing the incoming reactant to the opposite, unshielded face. nih.gov |
| Electronic Nature | Electron-donating or -withdrawing character of the aryl substituent. | Can modulate the reactivity of the catalyst and the rate of key steps, such as iminium ion formation or nucleophilic attack. chemrxiv.orgacs.org |
| Catalyst Conformation | The specific geometry adopted by the catalyst-substrate complex in the transition state. | The anti or syn orientation of the enamine double bond relative to the C-2 substituent can be a deciding factor for enantioselectivity. nih.gov |
| Non-covalent Interactions | Hydrogen bonding, π-π stacking, and London dispersion forces between the catalyst and substrates. | These interactions stabilize the favored transition state, lowering its energy and enhancing the formation of one stereoisomer. beilstein-journals.orgacs.org |
Computational analysis of transition states provides a detailed picture of how stereocontrol is achieved. These studies model the structures and energies of the various possible reaction pathways, identifying the lowest-energy path that leads to the observed product.
Enamine and Iminium Intermediates: Organocatalytic reactions proceed via the formation of key intermediates, such as enamines (in reactions of aldehydes/ketones) or iminium ions (in reactions of α,β-unsaturated aldehydes/ketones). acs.orgnih.gov DFT calculations have been used to study the relative stability of different conformers of these intermediates. For TMS-protected diarylprolinol enamines, two low-energy conformers with an E-configured C=C bond were identified, where the double bond is positioned either anti or syn relative to the C-2 aryl substituent. The enantioselectivity was found to depend more on this orientation than on the approach to the most shielded face. nih.gov
Hydrogen Bonding and π-π Stacking: In many proposed transition state models, non-covalent interactions play a crucial role. For dipeptide catalysts containing a pyrrolidine unit, the proposed transition state involves the formation of the enamine along with synergistic activation of the aldehyde through hydrogen bonding between the aldehyde's carbonyl oxygen and an amide N-H on the catalyst. beilstein-journals.orgd-nb.info More effective π-π stacking interactions between the catalyst's phenyl ring and the aldehyde can lead to a more rigid transition state and higher stereoselectivity. beilstein-journals.org
Ion-Pair Recognition: In anion-binding catalysis, computational data supports a model where the catalyst and a chloride ion form a highly ordered complex. acs.org The substrate cation fits into a groove created by the catalyst-anion pair, stabilized by electrostatic and π-π interactions. This arrangement effectively blocks one face of the cation, leaving the other exposed for nucleophilic attack and ensuring high enantioinduction. acs.org
Table 3: Key Interactions in Enantiodetermining Transition States
| Interaction Type | Description | Relevance to Stereocontrol |
|---|---|---|
| Steric Repulsion | Non-bonded interaction between the catalyst's bulky group and the incoming reactant. | Forces the reactant to approach from the sterically accessible face, establishing the product's stereochemistry. nih.govacs.org |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Orients the substrate by forming a hydrogen bond with a functional group on the catalyst, creating a rigid transition state. beilstein-journals.orgnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can stabilize the transition state by aligning the aromatic rings of the catalyst and the substrate. beilstein-journals.org |
| Anion Binding | Recognition and binding of an anion by H-bond donor groups on the catalyst. | Creates a chiral environment around the substrate cation, directing the nucleophilic attack. acs.org |
Computational Chemistry Approaches
Computational studies, particularly those employing Density Functional Theory (DFT) and molecular modeling, have been instrumental in unraveling the mechanisms of reactions catalyzed by proline-derived organocatalysts, including those with bulky aryl substituents like this compound. These methods allow for the detailed examination of transition states, reaction intermediates, and the non-covalent interactions that are crucial for stereodifferentiation.
Density Functional Theory (DFT) has become a standard method for investigating the reaction pathways of organocatalyzed reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile of the reaction, identifying the rate-determining and stereoselectivity-determining steps.
In the context of reactions catalyzed by pyrrolidine-based organocatalysts, DFT studies often focus on the formation of key intermediates, such as enamines or iminium ions, and their subsequent reaction with the substrate. For instance, in aldol or Michael addition reactions, the catalyst first reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The stereochemistry of the final product is then determined by the facial selectivity of the enamine's attack on the electrophile.
Computational studies on related diarylprolinol silyl ether catalysts, which share structural similarities with this compound, have demonstrated the effectiveness of DFT in explaining enantioselectivity. rsc.orgrsc.orgacs.orgnih.gov These studies often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G*) to optimize the geometries of stationary points on the potential energy surface.
A critical aspect of these DFT studies is the analysis of the transition state (TS) geometries. For reactions involving enamine intermediates, the Zimmerman-Traxler model is often invoked, where the transition state is envisioned as a six-membered ring-like structure. The orientation of the substituents on this transition state determines which diastereomeric and enantiomeric product is favored. DFT calculations can precisely model these transition states and quantify the energy differences between competing pathways. For example, a study on the Michael addition of aldehydes to nitroolefins catalyzed by a pyrrolidine-based organocatalyst utilized DFT to explain the observed high stereoselectivity by identifying the most stable transition state. rsc.org
The table below presents hypothetical relative energies for transition states leading to the major and minor enantiomers in a representative reaction catalyzed by a (2R)-2-arylpyrrolidine derivative, illustrating the type of data generated from DFT studies.
| Transition State | Relative Energy (kcal/mol) | Favored Enantiomer |
| TS-Re (Major) | 0.0 | (R) |
| TS-Si (Minor) | +2.5 | (S) |
| This is a hypothetical data table for illustrative purposes. |
Such energy differences, even if only a few kcal/mol, can lead to high enantiomeric excess in the final product. The calculations can also reveal the key structural features of the catalyst, such as the bulky 2-isopropylphenyl group, that are responsible for creating a specific chiral environment around the reactive center.
While DFT is excellent for describing the electronic structure and energies of molecules, molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of the catalyst-substrate complex and identifying the crucial non-covalent interactions that govern stereoselectivity. ethz.chnih.govresearchgate.netresearchgate.net
The bulky and sterically demanding 2-isopropylphenyl group in this compound plays a pivotal role in shielding one face of the reactive intermediate (e.g., enamine or iminium ion), thereby directing the incoming substrate to the opposite, less hindered face. Molecular modeling can visualize and quantify these steric effects.
Furthermore, non-covalent interactions, such as hydrogen bonding, CH-π interactions, and van der Waals forces, are critical for the stabilization of the transition state assembly. nih.govresearchgate.net For instance, in reactions catalyzed by prolinamides, an intramolecular hydrogen bond between the sulfonamide NH and the prolinamide C=O can lock the conformation of the proline ring, which in turn influences the stereochemical outcome. nih.gov While this compound itself does not have a sulfonamide group, the principle of conformational locking through non-covalent interactions is a key concept that can be explored through molecular modeling.
The table below outlines the types of non-covalent interactions that are typically investigated in molecular modeling studies of organocatalysts and their potential role in stereodifferentiation.
| Interaction Type | Description | Role in Stereoselectivity |
| Steric Repulsion | The repulsive force between electron clouds of bulky groups. | The bulky 2-isopropylphenyl group blocks one face of the reactive intermediate, forcing the substrate to approach from the other side. |
| CH-π Interactions | An attractive interaction between a C-H bond and a π-system. | Can help to orient the substrate relative to the catalyst in the transition state. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can pre-organize the substrate and catalyst in a specific geometry, leading to a more ordered transition state. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the catalyst-substrate complex. |
Molecular dynamics simulations can provide a dynamic picture of the catalyst-substrate interactions, showing how the complex evolves over time and how the flexibility or rigidity of the system influences the reaction outcome. These simulations can reveal preferred binding modes and conformational ensembles that are not apparent from static DFT calculations alone. By understanding these subtle yet crucial interactions, more effective and highly selective organocatalysts can be designed.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The principles of green chemistry are increasingly pivotal in modern organic synthesis, compelling a shift towards more environmentally benign and efficient methods for constructing valuable chiral molecules like (2R)-2-(2-isopropylphenyl)pyrrolidine. While traditional synthetic methods have been established, future efforts are likely to focus on several key areas to improve sustainability.
One promising avenue is the use of biocatalysis. Enzymes, operating under mild aqueous conditions, offer high enantioselectivity and can potentially streamline the synthesis of chiral pyrrolidines. For instance, the use of imine reductases or transaminases could facilitate the asymmetric synthesis of the pyrrolidine (B122466) core from readily available precursors, minimizing the need for harsh reagents and protecting groups.
Another area of development is the use of greener solvent systems and catalyst-free conditions. Research has demonstrated the successful synthesis of polysubstituted 2-pyrrolidinones, a related class of compounds, through grinding and neat conditions at room temperature, completely avoiding the use of solvents and catalysts. This approach, if adapted for this compound, would significantly reduce the environmental impact of its production.
Furthermore, the development of catalytic routes using earth-abundant metals or metal-free organocatalysts for the key bond-forming steps is a critical goal. For example, the N-heterocyclization of primary amines with diols catalyzed by iridium complexes represents an efficient method for forming the pyrrolidine ring organic-chemistry.org. Future work may focus on replacing precious metals like iridium with more sustainable alternatives.
A comparative look at potential sustainable approaches is presented in the table below.
| Synthetic Approach | Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous media. | Discovery and engineering of suitable enzymes (e.g., imine reductases). |
| Solvent-Free Synthesis | Reduced waste, simplified purification, lower energy consumption. | Adapting grinding or neat reaction conditions for the synthesis. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. | Development of iron, copper, or nickel-based catalytic systems. |
| Organocatalysis | Avoidance of metal contaminants, often milder conditions. | Design of efficient organocatalysts for asymmetric cyclization reactions. |
Exploration of New Catalytic Systems and Transformations
The structural features of this compound make it an attractive candidate for use in novel catalytic systems, either as a standalone organocatalyst or as a chiral ligand for metal catalysts. The pyrrolidine nitrogen can act as a Lewis base or be transformed into a nucleophilic enamine or a directing group, while the chiral backbone induces asymmetry in chemical transformations.
Recent advancements in organocatalysis have shown that pyrrolidine-based catalysts are highly effective in a variety of reactions. For instance, chiral pyrrolidines have been successfully employed in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions nih.govresearchgate.net. Future research could explore the application of this compound and its derivatives in more complex cascade or domino reactions, where multiple bonds are formed in a single operation. A notable example is the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes, which proceeds through an oxidative dehydrogenation/cyclization/dehydrogenative aromatization domino process nih.gov.
The bulky 2-isopropylphenyl substituent is expected to play a crucial role in defining the steric environment around the catalytic site, potentially leading to high levels of enantioselectivity in reactions involving sterically demanding substrates. The exploration of its use in reactions such as enantioselective protonation, halogenation, or amination could unveil new synthetic capabilities.
Moreover, the derivatization of the pyrrolidine nitrogen can lead to a diverse range of catalytic functionalities. For example, the introduction of a thiourea (B124793) or squaramide moiety could enable the catalyst to act as a hydrogen-bond donor, activating electrophiles in concert with the Lewis basic nitrogen.
Advanced Ligand Design for Improved Enantioselectivity and Efficiency
The design of chiral ligands is at the heart of asymmetric transition-metal catalysis. This compound serves as an excellent chiral scaffold for the development of new and improved ligands. The strategic modification of this core structure can fine-tune the electronic and steric properties of the resulting ligand, leading to enhanced catalytic activity and enantioselectivity.
One area of active research is the synthesis of bidentate and polydentate ligands incorporating the this compound moiety. For example, the introduction of phosphine (B1218219), amine, or oxazoline (B21484) groups at the nitrogen atom or other positions of the pyrrolidine ring can create powerful ligands for a wide range of metal-catalyzed reactions, including hydrogenation, cross-coupling, and C-H activation.
Computational modeling and density functional theory (DFT) calculations will likely play an increasingly important role in the rational design of these advanced ligands. By simulating the transition states of catalytic cycles, researchers can predict which ligand modifications will lead to the most significant improvements in performance, thereby accelerating the discovery process.
The table below summarizes potential modifications to the this compound scaffold and their intended effects on catalytic performance.
| Ligand Modification Strategy | Target Property | Potential Applications |
| Introduction of Phosphine Groups | Enhanced coordination to late transition metals. | Asymmetric hydrogenation, cross-coupling reactions. |
| Attachment of Oxazoline Moieties | Creation of rigid bidentate ligands. | Asymmetric allylic alkylation, hydrosilylation. |
| Incorporation of Hydrogen-Bond Donors | Bifunctional catalysis, substrate activation. | Michael additions, Diels-Alder reactions. |
| Functionalization of the Phenyl Ring | Fine-tuning of electronic and steric properties. | Optimization of existing catalytic systems. |
Integration with Flow Chemistry and High-Throughput Screening
The integration of catalyst development with modern technologies such as flow chemistry and high-throughput screening (HTS) is set to revolutionize the field of catalysis. These approaches offer the potential for rapid optimization of reaction conditions and the discovery of new catalysts with unprecedented efficiency.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up youtube.com. The development of a continuous flow protocol for the synthesis of a library of α-chiral pyrrolidines has already been demonstrated, showcasing the feasibility of this approach for producing these valuable compounds on a large scale rsc.org. Future work will likely focus on developing immobilized versions of this compound-based catalysts that can be packed into flow reactors, allowing for catalyst recycling and the generation of large quantities of chiral products.
High-throughput screening allows for the rapid testing of large libraries of catalysts under a wide range of reaction conditions nih.govscienceintheclassroom.org. By combining combinatorial synthesis of this compound derivatives with HTS techniques, researchers can quickly identify the optimal catalyst for a specific transformation. This data-rich approach not only accelerates catalyst discovery but also provides valuable insights into structure-activity relationships, guiding the design of the next generation of catalysts.
The synergy between advanced ligand design, flow chemistry, and HTS is expected to create a powerful platform for the development of highly efficient and selective catalytic systems based on the this compound scaffold, further expanding its utility in both academic research and industrial applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2R)-2-(2-Isopropylphenyl)pyrrolidine, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral auxiliary strategies. For example, hydrogenation of a pyrroline precursor using catalysts like Ir-(P-OP) complexes can achieve high enantiomeric excess (ee). Stereochemical control is validated via chiral HPLC or polarimetry, with intermediates characterized by H/C NMR and X-ray crystallography .
Q. How is the chiral configuration of this compound confirmed in structural analysis?
- Methodological Answer : Absolute configuration is determined using X-ray crystallography of crystalline derivatives (e.g., salts with chiral acids like tartaric acid). Complementary techniques include vibrational circular dichroism (VCD) and comparison of experimental vs. calculated electronic circular dichroism (ECD) spectra. NMR coupling constants () between protons on the pyrrolidine ring also provide stereochemical clues .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a chiral scaffold for designing enzyme inhibitors (e.g., phosphoribosyltransferases) and receptor ligands. Its rigid pyrrolidine core and hydrophobic isopropylphenyl group are leveraged in structure-activity relationship (SAR) studies. Researchers functionalize the nitrogen or introduce substituents on the phenyl ring to modulate bioactivity .
Advanced Research Questions
Q. How can researchers address enantiomeric contamination during the synthesis of this compound?
- Methodological Answer : Enantiomeric impurities (<2% ee) are minimized using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Dynamic kinetic resolution (DKR) with lipases or esterases can convert undesired enantiomers into separable derivatives. Post-synthesis, chiral stationary-phase chromatography (e.g., Chiralpak IA) isolates the target enantiomer .
Q. What experimental strategies resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Researchers should:
- Perform kinetic assays (e.g., IC, ) under standardized buffer conditions.
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Cross-validate with orthogonal methods (e.g., surface plasmon resonance) and compare with structurally related analogs .
Q. Which computational methods predict the interaction between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-receptor interactions. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Free-energy perturbation (FEP) studies quantify binding affinities for SAR optimization .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Store in airtight containers under inert gas (N/Ar) to prevent oxidation. In case of exposure, follow SDS guidelines: rinse skin with water for 15 minutes, seek medical attention for inhalation/ingestion, and dispose via EPA-approved hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
